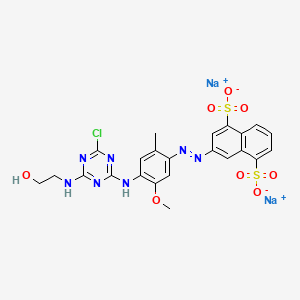![molecular formula C34H40BNO7Ti B12724044 3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)
3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolamine borate, tetra(m,p-cresyl)titanate complex is a chemical compound that combines the properties of triethanolamine borate and tetra(m,p-cresyl)titanate. Triethanolamine borate is known for its use as a water-soluble, eco-friendly catalyst, while tetra(m,p-cresyl)titanate is recognized for its applications in various industrial processes. The combination of these two compounds results in a complex that exhibits unique catalytic and stabilizing properties, making it valuable in scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Triethanolamine Borate: This compound can be synthesized by reacting boric acid with triethanolamine in an aqueous solution.
Tetra(m,p-cresyl)titanate: The synthesis of tetra(m,p-cresyl)titanate involves the reaction of titanium tetrachloride with m,p-cresol in the presence of a suitable solvent. The reaction conditions include controlled temperature and pressure to ensure the formation of the desired complex.
Industrial Production Methods:
Triethanolamine Borate: Industrial production involves a continuous process where boric acid and triethanolamine are reacted in a two-liquid solvent system to achieve high yields and purity.
Tetra(m,p-cresyl)titanate: The industrial production of tetra(m,p-cresyl)titanate involves large-scale reactors where titanium tetrachloride and m,p-cresol are reacted under controlled conditions to produce the complex in bulk quantities.
Types of Reactions:
Oxidation: Triethanolamine borate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can also participate in reduction reactions, particularly when combined with reducing agents.
Substitution: Both triethanolamine borate and tetra(m,p-cresyl)titanate can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of triethanolamine borate may produce boric acid derivatives, while substitution reactions involving tetra(m,p-cresyl)titanate can yield various titanate esters.
科学的研究の応用
Triethanolamine borate, tetra(m,p-cresyl)titanate complex has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for enzymes and other biological molecules.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.
Industry: The complex is utilized in the production of high-performance materials, including flame-retardant polymers and advanced coatings
作用機序
The mechanism of action of triethanolamine borate, tetra(m,p-cresyl)titanate complex involves its ability to act as a Lewis acid-base pair. The boron atom in triethanolamine borate functions as a Lewis acid, while the tertiary amine acts as a Lewis base. This dual functionality allows the compound to participate in various catalytic processes, stabilizing intermediates and facilitating reaction pathways. The titanium component of the complex further enhances its catalytic properties by providing additional sites for chemical interactions.
類似化合物との比較
Triethanolamine Borate: Similar compounds include triethyl borate and trimethyl borate, which also serve as catalysts in various chemical reactions.
Tetra(m,p-cresyl)titanate: Similar compounds include tetraethyl titanate and tetraisopropyl titanate, which are used in similar industrial applications.
Uniqueness:
- The combination of triethanolamine borate and tetra(m,p-cresyl)titanate in a single complex provides unique catalytic and stabilizing properties that are not observed in the individual components. This makes the complex particularly valuable in applications requiring both catalytic activity and stability under various conditions.
特性
分子式 |
C34H40BNO7Ti |
|---|---|
分子量 |
633.4 g/mol |
IUPAC名 |
3-methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
InChI |
InChI=1S/4C7H8O.C6H12BNO3.Ti/c4*1-6-3-2-4-7(8)5-6;1-4-9-7-10-5-2-8(1)3-6-11-7;/h4*2-5,8H,1H3;1-6H2;/q;;;;;+4/p-4 |
InChIキー |
PEMFSMLKJGEPTM-UHFFFAOYSA-J |
正規SMILES |
B12OCCN(CCO1)CCO2.CC1=CC(=CC=C1)[O-].CC1=CC(=CC=C1)[O-].CC1=CC(=CC=C1)[O-].CC1=CC(=CC=C1)[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


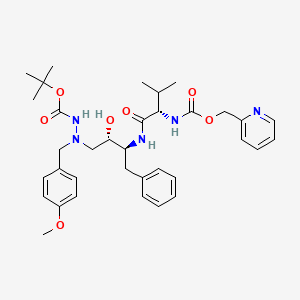

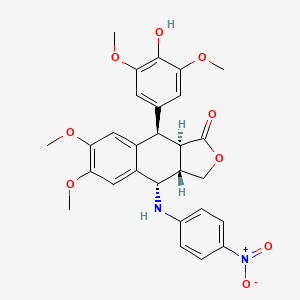
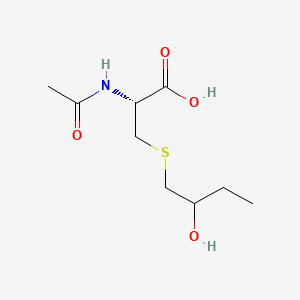
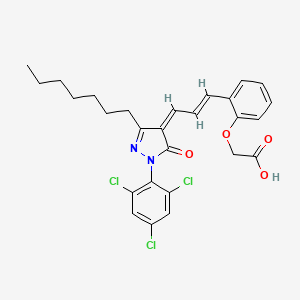


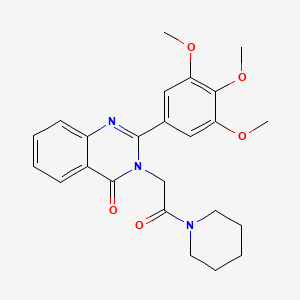


![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
